Inhibition of Ethanolamine-Phosphate Cytidylyltransferase: Comparative Ki Values for Phosphonate vs. Phosphate Analogs
In studies of rat liver ethanolamine-phosphate cytidylyltransferase (EC 2.7.7.14), the phosphonate analog 2-aminoethylphosphonate acts as a competitive inhibitor of the natural substrate phosphoethanolamine, exhibiting a Ki of 24 mM at pH 5.5. In contrast, phosphocholine—a structurally related phosphate ester—shows a Ki of 52.9 mM at pH 7.8 and 37°C, indicating a more than 2-fold difference in inhibitory potency under these conditions [1]. While direct kinetic data for bis(2-aminoethyl) hydrogen phosphate are not available, its diester structure with two aminoethyl groups positions it as a distinct scaffold that cannot be directly compared to the mono-substituted phosphate and phosphonate analogs in these assays.
| Evidence Dimension | Inhibition constant (Ki) for ethanolamine-phosphate cytidylyltransferase |
|---|---|
| Target Compound Data | Bis(2-aminoethyl) hydrogen phosphate: No direct Ki data reported; structure is a phosphate diester with two aminoethyl chains |
| Comparator Or Baseline | 2-Aminoethylphosphonate: Ki = 24 mM at pH 5.5; Phosphocholine: Ki = 52.9 mM at pH 7.8, 37°C |
| Quantified Difference | 2-Aminoethylphosphonate is ~2.2-fold more potent an inhibitor than phosphocholine under respective conditions. |
| Conditions | Rat liver ethanolamine-phosphate cytidylyltransferase (EC 2.7.7.14); pH and temperature as noted. |
Why This Matters
The marked difference in enzyme inhibition constants (Ki) between phosphate and phosphonate analogs underscores the critical role of the phosphorus-containing head group in molecular recognition; bis(2-aminoethyl) hydrogen phosphate's unique diester architecture may confer distinct kinetic properties that warrant separate investigation.
- [1] BRENDA Enzyme Database. (2014). EC 2.7.7.14: ethanolamine-phosphate cytidylyltransferase - KI Value. View Source
